1-Octacosanyl nicotinate
Description
1-Octacosanyl nicotinate is a nicotinic acid (vitamin B3) derivative esterified with a 28-carbon aliphatic chain (octacosanol). Its molecular formula is presumed to be C₃₄H₅₉NO₂ (based on structural analogs like octadecyl nicotinate, C₂₄H₄₁NO₂ ), with a molecular weight of approximately 522 g/mol. This compound combines the bioactive properties of nicotinic acid with the lipid-soluble characteristics of long-chain alcohols, making it relevant in sustained-release formulations and lipid metabolism studies. Its extended alkyl chain enhances hydrophobicity, reducing aqueous solubility but improving integration into lipid bilayers or hydrophobic matrices .
Properties
CAS No. |
874360-14-2 |
|---|---|
Molecular Formula |
C34H61NO2 |
Molecular Weight |
515.9 g/mol |
IUPAC Name |
octacosyl pyridine-3-carboxylate |
InChI |
InChI=1S/C34H61NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-37-34(36)33-29-28-30-35-32-33/h28-30,32H,2-27,31H2,1H3 |
InChI Key |
WBOPYTRINJPJRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Ester hydrolysis is a fundamental reaction for nicotinate derivatives. For 1-octacosanyl nicotinate:
-
Acidic hydrolysis :
-
Basic hydrolysis (saponification) :
Supporting data :
-
Saponification of policosanol esters (e.g., octacosanol derivatives) under alkaline conditions is well-documented, yielding fatty alcohols and carboxylate salts .
Oxidation:
-
The primary alcohol group in 1-octacosanol is oxidized to octacosanoic acid (C<sub>28</sub>H<sub>56</sub>O<sub>2</sub>) via strong oxidizing agents (e.g., KMnO<sub>4</sub>, CrO<sub>3</sub>). For this compound, oxidation would likely target the aliphatic chain rather than the ester linkage:
.
Reduction:
-
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) could reduce the pyridine ring in the nicotinate moiety to a piperidine derivative, though this is speculative without direct evidence.
Thermal Degradation
Heating this compound above its decomposition temperature (~200–300°C) would likely produce:
-
Decarboxylation : Release of CO<sub>2</sub> and formation of alkenes or alkanes from the aliphatic chain.
-
Pyrolysis of the nicotinate group : Generation of pyridine derivatives and carbon monoxide .
Biotransformation
Though no direct studies exist, analogous policosanol esters undergo β-oxidation in vivo:
-
Enzymatic hydrolysis by esterases releases nicotinic acid and 1-octacosanol.
-
Subsequent β-oxidation of 1-octacosanol yields shorter-chain fatty acids (e.g., palmitic acid, stearic acid) .
Reactivity with Nucleophiles
The ester carbonyl group may react with nucleophiles (e.g., amines, alcohols):
-
Transesterification :
-
Aminolysis :
Comparison with Similar Compounds
Octadecyl Nicotinate (C₂₄H₄₁NO₂)
Monasnicotinates B–D
- Structures: Ethyl or methyl esters with acetyl and propyl substituents on the pyridine ring (e.g., ethyl 4-[(E)-2-acetyl-4-oxonon-1-enyl]-6-[(E)-prop-1-enyl]nicotinate) .
- Molecular Weights : Ranges from ~350–400 g/mol.
- Key Differences :
Cholinium Nicotinate
- Structure : Ionic liquid pairing nicotinate with cholinium cation.
- Applications : Used in aqueous biphasic systems (ABS) for extracting caffeine, taurine, and niacin due to high biocompatibility and low cytotoxicity .
- Key Differences :
Physicochemical and Metabolic Properties
- Metabolic Stability: Longer alkyl chains (e.g., C28) in this compound may slow enzymatic hydrolysis, prolonging bioavailability compared to shorter esters . Microbial degradation pathways (e.g., in A.
Enzymatic Interactions
- Nicotinate phosphoribosyltransferase binds PRPP (phosphoribosyl diphosphate) similarly across species, but esterified forms like this compound may hinder active-site access due to steric bulk .
- Shorter esters (e.g., methyl nicotinate) are more readily metabolized into free nicotinic acid for NAD+ synthesis .
Q & A
Basic Research Questions
Q. How to design a robust synthesis protocol for 1-octacosanyl nicotinate to ensure reproducibility?
- Methodological Answer :
- Follow guidelines for experimental reproducibility ( ):
- Step 1 : Use standardized reagents (e.g., HPLC-grade solvents) and validate purity via NMR (¹H/¹³C) and mass spectrometry. For novel compounds, provide full spectral data (e.g., IR, melting point) .
- Step 2 : Optimize reaction conditions (temperature, catalyst) using design-of-experiment (DoE) frameworks. Include negative controls (e.g., omitting the catalyst) to confirm reaction specificity.
- Step 3 : Characterize intermediates and final products using chromatographic methods (HPLC, TLC) and compare retention times with reference standards. For purity, ensure ≥95% by area normalization .
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- Combine spectroscopic and chromatographic methods:
- FTIR : Confirm ester linkage (C=O stretch ~1740 cm⁻¹) and long alkyl chain (C-H stretches ~2850–2920 cm⁻¹).
- NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in the octacosanyl chain and assign nicotinate aromatic protons (δ 8.5–9.0 ppm).
- HPLC-MS : Quantify impurities (<0.5%) and verify molecular ion peaks (m/z 525.8 for [M+H]⁺) .
Q. How to assess the stability of this compound under physiological conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Step 1 : Prepare simulated biological fluids (e.g., PBS pH 7.4, human serum) and incubate the compound at 37°C.
- Step 2 : Monitor degradation via LC-MS at intervals (0, 24, 48 hrs). Use kinetic modeling (e.g., first-order decay) to estimate half-life.
- Step 3 : Identify degradation products (e.g., free nicotinic acid) and compare with controls .
Advanced Research Questions
Q. How to resolve contradictions in reported transport mechanisms of nicotinate derivatives across biological barriers?
- Methodological Answer :
- Address conflicting data (e.g., vs. 14) via:
- Comparative kinetic studies : Measure uptake rates (e.g., blood-retinal barrier vs. blood-brain barrier) using radiolabeled [³H]-nicotinate. Calculate Km and Vmax to compare transporter affinity .
- Gene silencing/knockout models : Use siRNA targeting MCT1/4 in TR-iBRB2 cells to assess transporter specificity. Validate via RT-PCR and Western blot .
- Inhibitor profiling : Test monocarboxylate competitors (e.g., salicylate, lactate) to distinguish passive diffusion vs. carrier-mediated transport .
Q. What metabolomics strategies can elucidate the catabolic fate of this compound in vivo?
- Methodological Answer :
- Apply pathway-centric approaches:
- Step 1 : Administer ¹⁴C-labeled this compound to animal models (e.g., rodents). Collect plasma, urine, and tissues (liver, retina).
- Step 2 : Extract metabolites via SPE or LLE. Use UPLC-QTOF-MS for untargeted profiling. Annotate peaks using databases (e.g., KEGG, ).
- Step 3 : Perform isotope tracing to map metabolic intermediates (e.g., 2-formylglutarate) and quantify CO₂ release via scintillation counting .
Q. How to evaluate the role of this compound in lipid metabolism using in vitro models?
- Methodological Answer :
- Step 1 : Treat adipocyte cell lines (e.g., 3T3-L1) with this compound (1–100 µM). Measure lipid accumulation via Oil Red O staining.
- Step 2 : Quantify NAD+/NADH ratios (colorimetric assays) to assess nicotinate’s cofactor role in β-oxidation.
- Step 3 : Perform RNA-seq to identify dysregulated lipid genes (e.g., PPAR-γ, SREBP-1). Validate via qPCR and pathway analysis (MetaboAnalyst 5.0, ) .
Q. What experimental designs mitigate confounding variables in pharmacokinetic studies of this compound?
- Methodological Answer :
- Use factorial design and covariate adjustment:
- Step 1 : Define variables (dose, administration route, sex, age) and stratify animal cohorts.
- Step 2 : Collect serial blood samples for LC-MS/MS quantification. Apply non-compartmental analysis (NCA) for AUC and Cmax.
- Step 3 : Statistically adjust for covariates (e.g., liver enzyme levels) using mixed-effects models (R/lme4). Report 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
